molecular formula C12H7F5O3 B5766529 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one

6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one

Cat. No.: B5766529
M. Wt: 294.17 g/mol
InChI Key: PVPNXWVABJLOLO-UHFFFAOYSA-N
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Description

6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a methoxy group and a pentafluoroethyl group, exhibits unique chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired chromenone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium hydride.

Major Products Formed:

    Oxidation: Formation of 6-methoxy-2-(pentafluoroethyl)benzaldehyde or 6-methoxy-2-(pentafluoroethyl)benzoic acid.

    Reduction: Formation of 6-methoxy-2-(pentafluoroethyl)dihydrochromen-4-one.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

    6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a trifluoromethyl group instead of pentafluoroethyl.

    6-Methoxy-2-(difluoromethyl)-4H-chromen-4-one: Contains a difluoromethyl group.

    6-Methoxy-2-(fluoromethyl)-4H-chromen-4-one: Contains a fluoromethyl group.

Uniqueness: 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced biological activities.

Properties

IUPAC Name

6-methoxy-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5O3/c1-19-6-2-3-9-7(4-6)8(18)5-10(20-9)11(13,14)12(15,16)17/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPNXWVABJLOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348259
Record name 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380159-48-8
Record name 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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